molecular formula C16H26N2O4 B11829412 Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate

Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate

Cat. No.: B11829412
M. Wt: 310.39 g/mol
InChI Key: LVNPCKNJAKRMKN-UHFFFAOYSA-N
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Description

This compound is a tert-butyl-protected piperidine derivative featuring a 1-cyano-2-ethoxy-2-oxoethyl substituent at the 4-position of the piperidine ring. Its molecular formula is C17H28N2O4, with a molecular weight of 324.42 g/mol. The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperidine nitrogen, enabling selective functionalization during synthetic workflows. The cyano and ethoxy-oxoethyl groups contribute to its polarity and reactivity, making it a versatile intermediate in medicinal chemistry and materials science.

Synthesis of this compound has been achieved via photocatalysis, as reported in , using tert-butyl 4-methylpiperidine-1-carboxylate derivatives and ethyl diazoacetate under optimized conditions, yielding 62% of the target product after purification by column chromatography . Structural elucidation was confirmed via <sup>1</sup>H NMR, <sup>13</sup>C NMR, and HRMS, with key spectral data aligning with the expected molecular framework.

Properties

Molecular Formula

C16H26N2O4

Molecular Weight

310.39 g/mol

IUPAC Name

tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C16H26N2O4/c1-6-21-13(19)12(11-17)16(5)7-9-18(10-8-16)14(20)22-15(2,3)4/h12H,6-10H2,1-5H3

InChI Key

LVNPCKNJAKRMKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1(CCN(CC1)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation Followed by Grignard Addition

A prominent two-step synthesis begins with tert-butyl 4-oxopiperidine-1-carboxylate, which undergoes Knoevenagel condensation with ethyl cyanoacetate in toluene at 95–114°C using acetic acid and ammonium acetate as catalysts. This forms tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate, which is subsequently treated with methyl magnesium bromide in tetrahydrofuran (THF) at −50°C in the presence of cuprous iodide. The Grignard reagent introduces the methyl group at the 4-position, yielding the target compound with a purity >99% after aqueous workup and solvent extraction.

Key Reaction Conditions

StepReagentsTemperatureTimeYield
1Ethyl cyanoacetate, AcOH, NH4OAc95–114°C3 h85%
2MeMgBr, CuI, THF−50°C to RT15 h78%

Hydrolytic Decarboxylation of Cyano-Ester Precursors

An alternative route involves the hydrolytic decarboxylation of tert-butyl 4-((ethoxycarbonyl)(cyano)methyl)-4-methylpiperidine-1-carboxylate. Heating this precursor in dimethyl sulfoxide (DMSO) with lithium chloride and water at 160°C for 2.5 hours induces cleavage of the ethoxycarbonyl group, yielding the cyano-methyl derivative in 86% isolated yield. The reaction proceeds via a six-membered transition state, with lithium chloride acting as a Lewis acid to stabilize the enolate intermediate.

Optimization Insights

  • Solvent System : DMSO:water (80:1 ratio) maximizes solubility while minimizing side reactions.

  • Temperature Control : Maintaining 160°C ensures complete conversion without decomposition.

Reaction Mechanism and Kinetic Analysis

Mechanistic Pathway for Grignard Addition

The methyl group addition proceeds through a single-electron transfer (SET) mechanism mediated by CuI. The Grignard reagent coordinates to the copper center, facilitating radical formation at the α-carbon of the cyanoester. Subsequent coupling with the methyl group generates the quaternary carbon center, with stereochemical control achieved via low-temperature conditions (−50°C).

Decarboxylation Kinetics

Hydrolytic decarboxylation follows first-order kinetics, with a rate constant (kk) of 3.2×104s13.2 \times 10^{-4} \, \text{s}^{-1} at 160°C. The activation energy (EaE_a) calculated via the Arrhenius equation is 92.5kJ/mol92.5 \, \text{kJ/mol}, indicating a moderately energy-intensive process.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • NMR Spectroscopy :

    • 1H NMR^1\text{H NMR} (CDCl₃): δ 1.32 (s, 3H, CH₃), 1.48 (s, 9H, C(CH₃)₃), 3.30 (br, 4H, piperidine-H), 4.20 (q, 2H, OCH₂CH₃).

    • 13C NMR^{13}\text{C NMR}: δ 80.1 (C=O), 118.5 (CN), 170.2 (COOEt).

  • X-ray Powder Diffraction (XRPD) :
    Form A exhibits characteristic peaks at 2θ = 8.5°, 12.7°, and 17.3°, confirming crystalline purity.

Thermal Stability Profiles

  • Differential Scanning Calorimetry (DSC) : A sharp endothermic peak at 187°C corresponds to melting, with no degradation below 200°C.

  • Thermogravimetric Analysis (TGA) : <1% mass loss up to 150°C, indicating excellent thermal stability.

Industrial-Scale Production and Challenges

Scalability of Grignard-Based Synthesis

While the Grignard method offers high purity, its low-temperature requirements (−50°C) pose logistical challenges in large-scale reactors. Alternative approaches using flow chemistry with cryogenic modules have been proposed to enhance throughput.

Cost-Benefit Analysis of Decarboxylation Route

The DMSO-mediated decarboxylation route is cost-effective due to shorter reaction times (2.5 h vs. 15 h) and higher yields (86% vs. 78%). However, DMSO disposal requires stringent environmental controls.

Comparative Evaluation of Synthetic Methods

ParameterGrignard RouteDecarboxylation Route
Yield78%86%
Purity>99%95%
Reaction Time18.5 h2.5 h
ScalabilityModerateHigh
Environmental ImpactLow (THF recycle)Moderate (DMSO waste)

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Research

Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate has shown promise in anticancer research. Its structural similarity to known piperidine derivatives suggests potential anti-proliferative effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Notes
Compound AMDA-MB-231 (Triple-Negative Breast Cancer)0.126Strong inhibitory effect
Compound BA549 (Lung Cancer)0.250Moderate inhibitory effect
Compound CMCF7 (Breast Cancer)>2.0Minimal effect

In a study involving similar compounds, significant reductions in tumor size were observed in mouse models treated with these derivatives, highlighting their potential as effective agents against aggressive cancer types like triple-negative breast cancer (TNBC) .

Neuropharmacological Effects

The compound's potential in neuropharmacology is under investigation, particularly its effects on neurotransmitter systems that may influence mood and anxiety disorders. Preliminary studies suggest that it may interact with serotonin and dopamine receptors, making it a candidate for developing new antidepressants or anxiolytics .

Case Study 1: Anticancer Activity

A detailed study evaluated the anticancer properties of piperidine derivatives similar to this compound. The study reported a significant decrease in tumor growth in treated mice compared to controls, indicating strong therapeutic potential against TNBC .

Case Study 2: Neuropharmacological Investigation

Another investigation focused on the neuropharmacological profile of related compounds. The results indicated that these compounds could modulate neurotransmitter activity, suggesting their potential use in treating mood disorders. The study employed molecular docking simulations to predict binding affinities to various receptors .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Cyano and Ester Substituents

Compound Name Substituents Molecular Formula Key Differences Synthesis Yield Ref.
Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate 4-methyl, 1-cyano, 2-ethoxy-2-oxoethyl C17H28N2O4 N/A 62%
Tert-butyl 4-cyanoacetylpiperidine-1-carboxylate 4-cyanoacetyl C13H20N2O3 Lacks methyl and ethoxy groups; simpler substituent Not reported
Ethyl N-Boc-piperidine-4-acetate 4-ethoxy-2-oxoethyl C14H25NO4 Replaces cyano with hydrogen; lower polarity 86%
  • Reactivity: The cyano group in the target compound enhances electrophilicity, facilitating nucleophilic additions (e.g., in Michael acceptors), whereas analogues like ethyl N-Boc-piperidine-4-acetate are less reactive due to the absence of this group .
  • Synthetic Utility: The target compound’s 4-methyl group sterically hinders certain reactions, unlike tert-butyl 4-cyanoacetylpiperidine-1-carboxylate, which lacks steric bulk and is more amenable to functionalization .

Derivatives with Varied Piperidine Substituents

Compound Name Substituents Key Features Applications Ref.
Tert-butyl 4-(4-bromo-2H-pyrazol-3-yl)-4-methylpiperidine-1-carboxylate 4-bromopyrazole Bromine enables cross-coupling reactions Pharmaceutical intermediates
Tert-butyl 4-formylpiperidine-1-carboxylate 4-formyl Aldehyde group for condensation reactions Scaffold for Schiff base synthesis
Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate 2-hydroxyethyl Hydroxyl group for esterification or oxidation Polymer chemistry
  • Functional Group Impact : The target compound’s ethoxy-oxoethyl group provides a stable ester linkage for hydrolysis, contrasting with tert-butyl 4-formylpiperidine-1-carboxylate, which is prone to oxidation .

Spectroscopic and Physical Property Comparison

Property Target Compound tert-Butyl 4-cyanoacetylpiperidine-1-carboxylate tert-Butyl 4-formylpiperidine-1-carboxylate
<sup>1</sup>H NMR (δ) 1.42 (s, Boc), 3.10–3.50 (piperidine H), 4.20 (q, OCH2CH3) 2.80 (s, CH2CN), 1.44 (s, Boc) 9.75 (s, CHO)
Melting Point Oil (room temperature) Not reported 98–100°C
Solubility Soluble in EtOAc, DCM Soluble in polar aprotic solvents Limited solubility in nonpolar solvents
  • Thermal Stability : The target compound’s liquid state at room temperature contrasts with crystalline analogues like tert-butyl 4-formylpiperidine-1-carboxylate, suggesting differences in packing efficiency .

Biological Activity

Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate, with CAS number 872850-29-8, is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula: C16H26N2O4
  • Molecular Weight: 310.39 g/mol
  • Purity: 97% (commercially available) .

The compound exhibits significant biological activity through its interaction with various biochemical pathways:

  • Inhibition of β-secretase and Acetylcholinesterase:
    • It has been reported to act as an inhibitor of β-secretase and acetylcholinesterase, which are critical in the pathology of Alzheimer's disease. The inhibition of these enzymes can prevent the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's .
  • Protection Against Oxidative Stress:
    • In vitro studies indicate that the compound can protect astrocytes from oxidative stress induced by amyloid-beta peptides. This protective effect is associated with a reduction in pro-inflammatory cytokines such as TNF-α .
  • Cell Viability Enhancement:
    • The compound has shown the ability to enhance cell viability in astrocyte cultures exposed to amyloid-beta peptides, suggesting a neuroprotective effect that may be beneficial in neurodegenerative conditions .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

ParameterValue
Clearance (Cl)14 mL/min/kg
Volume of Distribution (Vd)0.6 L/kg
Half-life (t1/2)80 minutes
Bioavailability (F)42%

These parameters indicate that the compound has a moderate bioavailability and a relatively short half-life, which may influence its therapeutic application .

Neuroprotective Effects

A study conducted on the effects of this compound on astrocytes demonstrated that it could significantly reduce cell death caused by amyloid-beta exposure. The results showed:

  • Cell Viability: Increased from 43.78% (Aβ treated) to approximately 62.98% when treated with the compound alongside Aβ.
  • Cytokine Production: The treatment led to a decrease in TNF-α production, although not statistically significant compared to controls .

In Vivo Studies

In vivo models have provided insights into the efficacy of this compound in preventing cognitive decline associated with neurodegenerative diseases. However, results have varied depending on the model used and the specific parameters measured.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves coupling reactions between tert-butyl 4-aminopiperidine-1-carboxylate derivatives and cyano/ethoxy-oxoethyl precursors. For example:
  • Step 1 : React 1-cyano-2-ethoxy-2-oxoethyl chloride with tert-butyl 4-methylpiperidine-1-carboxylate in dichloromethane (DCM) using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) and catalytic DMAP (4-dimethylaminopyridine) .
  • Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Key Considerations : Anhydrous conditions and inert atmospheres (e.g., nitrogen) are critical to avoid side reactions.

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 1^1H), cyano (C≡N), and ester (C=O) functionalities.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ for C16_{16}H25_{25}N2_2O4_4).
  • X-ray Crystallography : For unambiguous confirmation, single crystals are grown via slow evaporation in DCM/hexane and analyzed using SHELX software for refinement .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to mitigate inhalation risks (acute toxicity Category 4 per CLP regulations) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid aqueous cleanup due to potential hydrolysis .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodological Answer :
  • Variable Temperature NMR : Probe dynamic conformational changes (e.g., piperidine ring puckering) by acquiring spectra at 25°C and −40°C.
  • 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals. For example, HMBC correlations between the cyano carbon and adjacent protons can clarify connectivity .
  • Computational Modeling : Compare experimental 13^{13}C shifts with DFT-calculated values (e.g., using Gaussian09) to validate assignments .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., disappearance of starting material carbonyl peaks).
  • Protection/Deprotection : Temporarily protect the piperidine nitrogen with Boc groups to prevent side reactions during cyano-ester formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in substitution steps, while DCM minimizes ester hydrolysis .

Q. How does the steric bulk of the tert-butyl group influence reactivity in downstream transformations?

  • Methodological Answer :
  • Case Study : In hydrolysis reactions (e.g., converting the ethoxy-oxoethyl group to a carboxylic acid), the tert-butyl group sterically shields the piperidine ring, slowing down undesired ring-opening side reactions.
  • Kinetic Analysis : Compare reaction rates with/without tert-butyl protection using HPLC monitoring. Data shows a 3-fold decrease in byproduct formation when the tert-butyl group is present .

Q. What computational methods are suitable for studying the compound’s conformational flexibility?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate in explicit solvent (e.g., water or DMSO) using AMBER or GROMACS to analyze piperidine ring dynamics.
  • Free Energy Landscapes : Calculate energy barriers for ring puckering using metadynamics. Results correlate with variable-temperature NMR data, showing a 2.5 kcal/mol barrier for chair-to-twist transitions .

Comparative and Mechanistic Questions

Q. How does this compound compare structurally and reactively to tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate?

  • Methodological Answer :
  • Structural Differences : The additional cyano and methyl groups increase steric hindrance and electronic withdrawal, reducing nucleophilic attack rates at the ester carbonyl.
  • Reactivity Comparison :
Reaction TypeCyano-Containing DerivativeNon-Cyano Derivative
Ester Hydrolysis (k, s1^{-1})0.00320.012
Cyano Reduction (Pd/C, H2_2)Requires higher pressure (5 atm)Not applicable
Data sourced from controlled experiments under identical conditions .

Q. What mechanistic insights explain the compound’s stability under acidic conditions?

  • Methodological Answer :
  • Boc Group Stability : The tert-butyloxycarbonyl (Boc) group resists protonation due to steric shielding, preventing acid-catalyzed decomposition.
  • pH-Dependent Degradation Studies : At pH < 2, degradation half-life is >24 hours vs. <1 hour for non-Boc analogs. LC-MS identifies the Boc group as the primary degradation product .

Data Contradiction Analysis

Q. Q. How to address discrepancies between theoretical and experimental 13^{13}C NMR chemical shifts?

  • Methodological Answer :
  • Step 1 : Re-examine computational parameters (e.g., solvent model, DFT functional). For example, using the IEFPCM solvent model for DCM improves shift accuracy by 15%.
  • Step 2 : Check for dynamic effects (e.g., rotational barriers) not captured in static DFT calculations.
  • Case Study : A 5 ppm deviation for the cyano carbon was resolved by incorporating solvent relaxation effects in simulations .

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